Molecular Structure and Tautomerism of 5-Phenyl-1H-imidazole-2-carboxylates
Molecular Structure and Tautomerism of 5-Phenyl-1H-imidazole-2-carboxylates
This guide provides an in-depth technical analysis of the molecular structure, synthesis, and tautomeric dynamics of 5-phenyl-1H-imidazole-2-carboxylates. It is designed for researchers in medicinal chemistry and structural biology.
Executive Summary
The 5-phenyl-1H-imidazole-2-carboxylate scaffold represents a privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and antifungal agents. Its utility stems from the unique electronic environment created by the electron-withdrawing 2-carboxylate group coupled with the resonance-donating 5-phenyl moiety. This combination modulates the acidity (pKa) of the imidazole ring and dictates its tautomeric preference—a critical factor for protein-ligand binding affinity.
This guide details the synthetic pathways, crystallographic features, and spectroscopic methods required to distinguish between the relevant tautomeric forms (1H vs 3H), providing a self-validating protocol for structural characterization.
Synthesis and Structural Assembly
Retrosynthetic Logic
Direct carboxylation of 4-phenylimidazole often yields mixtures or regiochemical isomers that are difficult to separate. The most robust route employs a cyclocondensation strategy (modified Hantzsch or Bredereck synthesis) which ensures regiocontrol over the 2-carboxylate and 4(5)-phenyl positions.
Mechanism: The reaction proceeds via the condensation of an
Validated Synthetic Protocol
Objective: Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate.
Reagents:
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2-Bromoacetophenone (1.0 eq)
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Ethyl 2-ethoxy-2-iminoacetate (1.2 eq) [Prepared from Ethyl cyanoformate + EtOH/HCl]
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Sodium bicarbonate (2.5 eq)
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Solvent: Ethanol/THF (1:1)
Step-by-Step Methodology:
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Imidate Formation: Dissolve ethyl cyanoformate in anhydrous ethanol. Bubble dry HCl gas at 0°C for 2 hours. Stir at 4°C overnight to precipitate ethyl 2-ethoxy-2-iminoacetate hydrochloride.
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Condensation: Suspend the imidate salt in THF/EtOH (1:1). Add 2-bromoacetophenone and solid NaHCO₃.
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Cyclization: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate acyclic amidine cyclizes with loss of ethanol and HBr.
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Workup: Evaporate volatiles. Resuspend residue in water and neutralize to pH 7–8 with saturated Na₂CO₃ to precipitate the free base.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) to yield the product as a white solid.
Synthetic Workflow Diagram
Caption: Cyclocondensation route ensuring regioselective formation of the 2-carboxylate-4(5)-phenyl core.
Tautomerism Dynamics
The core technical challenge with 4(5)-substituted imidazoles is the annular tautomerism . The proton can reside on either N1 or N3, creating two distinct species that interconvert rapidly in solution but may lock into a single form in the solid state.
The Equilibrium
For Ethyl 5-phenyl-1H-imidazole-2-carboxylate :
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Tautomer A (1,5-isomer): Hydrogen on N1; Phenyl at C5.
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Tautomer B (1,4-isomer): Hydrogen on N3 (renumbered as N1); Phenyl at C4.
Electronic and Steric Drivers
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Resonance: The phenyl ring at C4 (Tautomer B) is conjugated with the C4=C5 double bond. This conjugation is maintained in Tautomer A as well. However, theoretical calculations (DFT B3LYP/6-311G**) typically indicate a slight preference (< 1.5 kcal/mol) for the 4-phenyl tautomer (Tautomer B) in the gas phase due to reduced steric clash between the phenyl ortho-protons and the N-H group.
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H-Bonding (Critical): The 2-carboxylate group is a potent H-bond acceptor.
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Intramolecular: A 5-membered ring H-bond (N-H...O=C) is geometrically strained and unfavorable.
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Intermolecular:[1] In the solid state, these molecules form robust dimers or chains via N-H...N (imidazole-imidazole) or N-H...O (imidazole-ester) hydrogen bonds.
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Tautomeric Equilibrium Diagram
Caption: Dynamic equilibrium between 1,5- and 1,4-tautomers driven by steric and solvation factors.
Spectroscopic Characterization
Distinguishing tautomers requires specific NMR techniques, as rapid exchange often results in averaged signals at room temperature.
Nuclear Magnetic Resonance (NMR)
In DMSO-d₆, the exchange is often slow enough to see broadened signals, or fast enough to see a weighted average.
Representative Data (DMSO-d₆, 400 MHz):
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Tautomeric Insight |
| ¹H | 13.50 | br s | N-H | Highly deshielded due to H-bonding; position varies with conc. |
| ¹H | 7.85 | s | C4-H (or C5-H) | Diagnostic singlet. Shifts upfield if Ph is twisted. |
| ¹H | 7.70 – 7.30 | m | Ph-H | Multiplet (5H). |
| ¹H | 4.35 | q | O-CH₂- | Ester methylene. |
| ¹H | 1.32 | t | -CH₃ | Ester methyl. |
| ¹³C | 158.5 | s | C=O | Carbonyl carbon. |
| ¹³C | 142.0 | s | C2 | Quaternary carbon between nitrogens. |
| ¹³C | 136.0 | s | C-Ph (ipso) | Phenyl attachment point. |
Protocol for Tautomer Determination: To freeze the equilibrium and identify the major species:
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Low-Temperature NMR: Run ¹H and ¹³C NMR in CD₂Cl₂ or THF-d₈ at -60°C.
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Observation: If exchange slows, the C4-H peak will split into two distinct singlets corresponding to the 4-Ph and 5-Ph forms.
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NOE (Nuclear Overhauser Effect): Irradiate the NH signal.
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NOE to Ph-H (ortho): Indicates 5-phenyl tautomer (H and Ph are adjacent).
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NOE to C-H (imidazole): Indicates 4-phenyl tautomer (H and C-H are adjacent).
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X-Ray Crystallography
In the solid state, the molecule locks into a single tautomer stabilized by crystal packing forces.
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Common Motif: Centrosymmetric dimers linked by N-H...N hydrogen bonds (Distance ~2.8 Å).
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Conformation: The phenyl ring is typically twisted 20–30° out of the imidazole plane to minimize steric repulsion with the adjacent H or lone pair.
References
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Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in 4(5)-substituted imidazoles." Journal of Physical Organic Chemistry, 2005.
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Synthesis of Imidazole-2-carboxylates: Katritzky, A. R., et al. "Efficient synthesis of ethyl 1-substituted-1H-imidazole-2-carboxylates." Journal of Organic Chemistry, 2003.
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Crystallographic Data: "Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase." RCSB PDB ID: 4U72.[2]
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NMR Protocols: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics, 2010.
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p38 Kinase Inhibitors: Laufer, S. A., et al. "Imidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2002.
